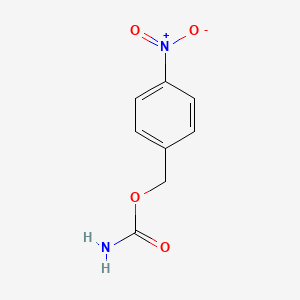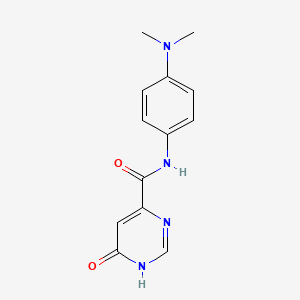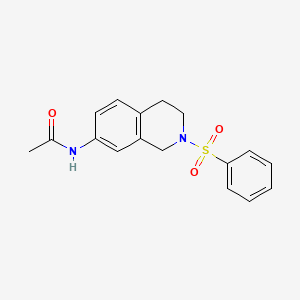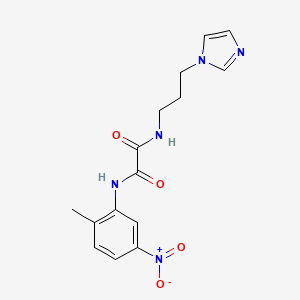![molecular formula C19H21N3O B2372442 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 329978-12-3](/img/structure/B2372442.png)
3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a chemical compound used for proteomics research . The molecular formula of this compound is C19H21N3O .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C19H21N3O), and its melting point, which is 352-353°C . Other properties such as its boiling point, solubility, and spectral data could not be found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methods :3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one and its derivatives can be synthesized through various methods. Notably, a series of derivatives were synthesized via a three-component reaction in ionic liquid without any catalyst, which offers advantages such as easier work-up, milder conditions, shorter reaction time, and being environmentally benign (Shi & Yang, 2011). Another method involves a three-component reaction in aqueous media, offering benefits like convenient operation, higher yields, lower cost, and being environmentally friendly (Wang & Shi, 2012).
Mechanism and Structural Analysis :The regioselective synthesis of this compound's derivatives has been explored, focusing on the reaction mechanism and structural studies of the predominant tautomeric form (Quiroga et al., 2001).
Application in Material Science
Optical Properties :Quantum chemical simulations and experimental studies have been conducted on 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one derivatives, revealing similarities in the absorption spectra of these compounds. The absorption spectra are characterized by strong absorption bands in the spectral range of 200–500 nm. A substitution of methyl groups by phenyl groups causes substantial changes in the absorption spectra, mainly in the range of 240–370 nm (Koścień et al., 2003).
Biological Applications
Antimycobacterial Activity :Some derivatives have been studied for their antimycobacterial activity. In particular, three series of novel 4-arylbenzo[h]pyrazolo[3,4-b]quinolin-5,6-diones showed inhibitory activity against fifteen Mycobacterium spp strains, with the highest inhibitory activity related to the compounds' lipophilicity and lesser polarity (Quiroga et al., 2014).
Induction of Apoptosis :A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines has been discovered as potent inducers of apoptosis, active against cancer cells derived from several human solid tumors (Zhang et al., 2008).
Translocator Protein Ligands :Compounds related to this chemical structure have been designed as ligands for the translocator protein (TSPO), with potential applications as anxiolytic and neuroprotective agents (Cappelli et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
3,7,7-trimethyl-4-phenyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-11-15-16(12-7-5-4-6-8-12)17-13(20-18(15)22-21-11)9-19(2,3)10-14(17)23/h4-8,16H,9-10H2,1-3H3,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFWFAUFYUNHEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2372361.png)



![3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2372366.png)
![1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2372367.png)
![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2372371.png)
![Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride](/img/structure/B2372372.png)



![tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B2372379.png)
![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2372381.png)
